7-Nitroquinazoline
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Overview
Description
7-Nitroquinazoline is a chemical compound with the molecular formula C8H5N3O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 4,7-dichloro-6-nitroquinazoline, a compound related to this compound, has been reported in the literature . This compound was prepared in an overall yield of 56.1% by a 3-step process (condensation, nitration, and chlorination) from 2-amino-4-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 175.14 g/mol .Chemical Reactions Analysis
Quinazoline, a related compound, undergoes nitration to form 6-nitroquinazoline with fuming nitric acid in concentrated H2SO4 .Scientific Research Applications
Antibacterial Properties
7-Nitroquinazoline derivatives have shown promising results in antibacterial properties. Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone derivatives and found that these compounds exhibited interesting antibacterial activity against gram-positive and/or gram-negative strains, particularly effective against S. aureus (Al-Hiari et al., 2007).
Synthesis of Anticancer Agents
Foucourt et al. (2010) explored the synthesis of 4-anilino-6-nitroquinazolines, leading to the efficient synthesis of Azixa™, a microtubule destabilizing agent and apoptosis inducer, demonstrating the potential of this compound derivatives in cancer treatment (Foucourt et al., 2010).
Development of Phosphodiesterase Inhibitors
Fujino et al. (2001) developed an efficient route for the large-scale preparation of KF31327, a potent phosphodiesterase V inhibitor, utilizing this compound derivatives. This work highlights the potential of these compounds in the development of therapeutic agents (Fujino et al., 2001).
Inhibitory Effects on Nitric Oxide Synthase
Research has shown that 7-nitro indazole, a derivative of this compound, inhibits nitric oxide synthase (NOS), suggesting its potential application in conditions where NOS modulation is beneficial (Moore et al., 1993).
Anti-Angiogenesis Potential
Zhao et al. (2019) discovered arylamide-5-anilinoquinazoline-8-nitro derivatives as VEGFR-2 kinase inhibitors, exhibiting potent anti-angiogenesis capability, highlighting their potential as anti-cancer agents (Zhao et al., 2019).
Inhibition of Neuronal Nitric Oxide Synthase and Aggression
Studies on 7-nitroindazole, related to this compound, have shown that its inhibition of neuronal nitric oxide synthase can affect aggression behavior in animals, indicating its potential application in behavioral studies and therapies (Demas et al., 1997).
Anticancer Activity
Compounds related to this compound have been investigated for their apoptotic activity against cancer cells, particularly MCF-7 cells, suggesting a role in cancer therapy (Zahedifard et al., 2015).
Antinociceptive Activity
7-Nitro indazole has demonstrated antinociceptive activity in mice without increasing blood pressure, indicating its potential use in pain management (Moore et al., 1993).
Inhibition of Cerebral Infarction
Research on 7-nitroindazole has shown its capability to decrease cerebral infarction, suggesting its therapeutic potential in stroke and related conditions (Yoshida et al., 1994).
Antileishmanial Activities
4-Arylamino-6-nitroquinazolines have been synthesized and evaluated for their leishmanicidal activities, indicating potential use in treating neglected diseases like leishmaniasis (Saad et al., 2016).
Safety and Hazards
Future Directions
While specific future directions for 7-Nitroquinazoline are not available, quinazoline and quinazolinone scaffolds, which are related to this compound, have drawn significant interest due to their wide range of biological activities . Therefore, it is anticipated that drugs targeting hyperactivated, disease-causing forms of protein kinases, such as PKCγ and WNK1/WNK4, will be developed in the future .
Mechanism of Action
Target of Action
7-Nitroquinazoline, like other quinazoline derivatives, primarily targets Tyrosine Kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of cell functions such as cell signaling, growth, and division .
Mode of Action
It is known that quinazoline derivatives interact with their targets, leading to changes in the function of the target proteins . For instance, some quinazoline derivatives inhibit the activity of tyrosine kinases, disrupting the signaling pathways that regulate cell growth and division .
Biochemical Pathways
This compound likely affects the Shikimate Pathway , a crucial metabolic route in plants, bacteria, fungi, and some parasites . This pathway is responsible for the biosynthesis of aromatic amino acids . Shikimate dehydrogenase (SDH), a key enzyme in this pathway, catalyzes the conversion of 3-dehydroshikimate to shikimate . Inhibition of SDH can disrupt the flow of metabolites along the shikimate pathway .
Result of Action
Given its potential role as a tyrosine kinase inhibitor, it may disrupt cell signaling pathways, leading to inhibited cell growth and division . This could potentially make this compound a candidate for anticancer therapy .
Biochemical Analysis
Biochemical Properties
Quinazoline derivatives have been shown to interact with various enzymes and proteins . For instance, some quinazoline derivatives have been found to inhibit tyrosine kinases, enzymes that play a crucial role in cell signaling
Cellular Effects
Quinazoline derivatives have been shown to have significant effects on cellular processes . For example, some quinazoline derivatives have been found to inhibit cell proliferation and induce apoptosis in cancer cells
Molecular Mechanism
Quinazoline derivatives are known to exert their effects at the molecular level through various mechanisms . For instance, some quinazoline derivatives have been found to inhibit tyrosine kinases, leading to changes in cell signaling pathways
Metabolic Pathways
For instance, some quinazoline derivatives have been found to inhibit the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids .
Properties
IUPAC Name |
7-nitroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-2-1-6-4-9-5-10-8(6)3-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYMOWJSENQTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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